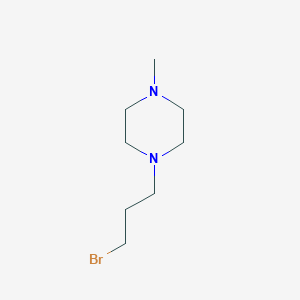

1-(3-Bromopropyl)-4-methylpiperazine

Description

Significance of Piperazine (B1678402) Core Structures in Contemporary Chemical Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous and highly valued scaffold in modern chemical research, especially in drug discovery. aaronchem.comchemsrc.com Its significance stems from a combination of favorable structural and physicochemical properties. The piperazine core can exist in a stable chair conformation, providing a rigid and predictable three-dimensional framework that allows medicinal chemists to orient pharmacophoric groups in precise spatial arrangements for optimal interaction with biological targets. guidechem.com

Furthermore, the two nitrogen atoms of the piperazine ring offer multiple points for chemical modification, enabling the fine-tuning of a molecule's properties, such as solubility, lipophilicity, and metabolic stability. nih.gov The basic nature of the piperazine nitrogens (with pKa values typically allowing for protonation at physiological pH) often enhances aqueous solubility and can facilitate formulation into salts, improving the pharmacokinetic profile of drug candidates. chemsrc.com This versatility has led to the incorporation of the piperazine moiety into a vast array of therapeutic agents, including antipsychotics, antidepressants, antihistamines, and anti-cancer drugs. nih.gov

Classification and Scope of Halogenated Alkyl Piperazine Compounds

Halogenated alkyl piperazines are a specific class of piperazine derivatives that feature an alkyl chain containing one or more halogen atoms (F, Cl, Br, I) attached to one of the piperazine nitrogens. These compounds are primarily classified based on:

The nature of the halogen: Bromo- and chloro-derivatives are most common due to their optimal balance of reactivity and stability.

The length and structure of the alkyl chain: Short chains (e.g., ethyl, propyl) are prevalent.

The point of halogenation: The position of the halogen on the alkyl chain is critical to its reactivity. For compounds like 1-(3-Bromopropyl)-4-methylpiperazine (B2548226), the bromine is on the terminal carbon, making it a primary (1°) alkyl halide.

The primary role and scope of these compounds in synthesis are as versatile electrophilic intermediates. The carbon-halogen bond is polarized, rendering the carbon atom susceptible to nucleophilic attack. This allows the halogenated alkyl piperazine to act as a "linker" or "spacer," efficiently introducing the entire substituted piperazine moiety into another molecule. This strategy is extensively used in the pharmaceutical industry to build complex drug molecules by coupling the piperazine fragment to various core structures.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropyl)-4-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BrN2/c1-10-5-7-11(8-6-10)4-2-3-9/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBABRZKSQUDEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5845-29-4 | |

| Record name | 1-(3-bromopropyl)-4-methylpiperazine dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3 Bromopropyl 4 Methylpiperazine

Primary Synthetic Routes and Mechanistic Considerations

The most direct approach to synthesizing 1-(3-Bromopropyl)-4-methylpiperazine (B2548226) involves the nucleophilic substitution reaction between 4-methylpiperazine and 1,3-dibromopropane (B121459). This method is predicated on the nucleophilicity of the secondary amine in the piperazine (B1678402) ring.

Direct Alkylation of 4-Methylpiperazine with 1,3-Dibromopropane

The reaction proceeds via a standard SN2 mechanism, where the secondary amine of 4-methylpiperazine acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane and displacing a bromide ion. A significant challenge in this synthesis is controlling the reactivity to favor mono-alkylation over di-alkylation, where the second nitrogen of the piperazine ring or the newly formed tertiary amine could potentially react further.

The choice of reaction conditions and solvent is crucial in directing the outcome of the synthesis and maximizing the yield of the desired mono-alkylated product. While specific conditions for the direct synthesis of this compound are not extensively detailed in the provided search results, general principles for N-alkylation of piperazines can be applied. Reactions are typically conducted in polar aprotic solvents that can solvate the reactants and facilitate the nucleophilic substitution.

| Parameter | Typical Conditions for N-Alkylation of Piperazines |

| Solvent | Acetonitrile (B52724), Dimethylformamide (DMF), Tetrahydrofuran (THF) |

| Temperature | Room temperature to reflux |

| Stoichiometry | An excess of the piperazine derivative is often used to favor mono-alkylation. |

This table presents generalized conditions based on common organic synthesis practices for similar reactions.

In the alkylation of a secondary amine like 4-methylpiperazine, a base is typically employed to neutralize the hydrogen bromide (HBr) that is formed as a byproduct. The in-situ neutralization of this acid is critical as its accumulation can protonate the starting amine, rendering it non-nucleophilic and thereby halting the reaction. Common bases used in such reactions are non-nucleophilic and sterically hindered to avoid competing with the primary nucleophile.

Anhydrous potassium carbonate (K2CO3) is a frequently used inorganic base in these types of reactions. researchgate.net It is effective in scavenging the HBr produced during the reaction. The use of an appropriate base is essential for driving the reaction to completion and maximizing the yield of the desired product. researchgate.net

Purification and Isolation Techniques for Synthetic Products

Following the reaction, the desired product, this compound, must be separated from unreacted starting materials, the di-alkylated byproduct, and the salt of the basic reagent. A typical workup procedure involves partitioning the reaction mixture between an organic solvent and water. The organic layer containing the product is then washed to remove any remaining impurities.

Further purification is often achieved through column chromatography or distillation. The purity of the final product can be ascertained using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Exploration of Precursor Modifications in Synthesis

To overcome the challenge of di-alkylation and achieve higher selectivity for the mono-alkylated product, synthetic routes involving the modification of precursors are often employed. One such strategy involves the use of protecting groups.

Utilization of Phthalimide-Protected Intermediates

A well-established method for the synthesis of primary amines that can be adapted for this purpose is the Gabriel synthesis. masterorganicchemistry.com This methodology can be applied to prepare a key intermediate, N-(3-bromopropyl)phthalimide. This intermediate can then be reacted with 4-methylpiperazine to yield a phthalimide-protected version of the target molecule.

A study on the synthesis of a similar compound, 1-(2-Methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine, demonstrates the feasibility of this approach. researchgate.net In this synthesis, N-(3-bromopropyl) phthalimide (B116566) is reacted with a piperazine derivative in the presence of anhydrous potassium carbonate and acetonitrile as the solvent. researchgate.net The reaction is carried out under reflux conditions for an extended period to ensure completion. researchgate.net

| Reactants | Reagents & Conditions | Product |

| N-(3-bromopropyl) phthalimide and 1-(2-methoxyphenyl) piperazine | Anhydrous K2CO3, Acetonitrile, Reflux, 48h | 1-(2-Methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine |

This table is based on the synthesis of a closely related analogue and illustrates the general conditions for this synthetic strategy. researchgate.net

The final step in this synthetic route would be the deprotection of the phthalimide group to yield the desired primary amine, although for the synthesis of this compound, the phthalimide-protected intermediate is the precursor to a different target. This method offers a more controlled approach to obtaining the desired substitution pattern on the piperazine ring.

An in-depth analysis of the synthetic methodologies for the chemical compound this compound reveals a landscape of both traditional and advanced chemical strategies. This article focuses exclusively on the synthetic pathways leading to this compound and related piperazine derivatives, structured according to the specified core outline.

Conclusion

1-(3-Bromopropyl)-4-methylpiperazine (B2548226) exemplifies the role of a well-designed chemical building block. Its structure is a deliberate combination of a pharmaceutically relevant scaffold (1-methylpiperazine) and a reactive functional group (a primary alkyl bromide). This design allows it to serve as a reliable and efficient reagent for introducing the N-methylpiperazinylpropyl side chain, a key structural feature in several classes of bioactive compounds, most notably antipsychotics. Its straightforward synthesis and predictable reactivity ensure its continued importance as a versatile intermediate in the fields of medicinal chemistry and organic synthesis.

Derivatization Strategies and Molecular Diversity Based on 1 3 Bromopropyl 4 Methylpiperazine

Synthesis of Structurally Diverse Piperazine (B1678402) Analogues

The synthesis of a wide array of piperazine analogues is a cornerstone of drug discovery, with the piperazine scaffold being a key component in numerous biologically active compounds. The functionalization of 1-(3-Bromopropyl)-4-methylpiperazine (B2548226) would theoretically allow for the generation of a library of derivatives with potential therapeutic applications.

Introduction of Varied Functional Groups via Alkylation

The primary route for derivatization of this compound involves the nucleophilic substitution of the bromide ion. This reaction allows for the introduction of a diverse range of functional groups, thereby expanding the chemical space of the resulting molecules. In principle, various nucleophiles, such as amines, phenols, thiols, and carbanions, could be employed to displace the bromide, leading to the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively.

While general principles of amine alkylation are well-established, specific studies detailing the reaction conditions, yields, and scope of nucleophiles for this compound are not extensively reported. The successful synthesis of such derivatives would depend on factors like the nucleophilicity of the reacting species, the choice of solvent, and the reaction temperature.

Comparative Studies of Alkyl versus Aryl Substituents

The nature of the substituent introduced via alkylation significantly influences the physicochemical and pharmacological properties of the final compound. A comparative study of alkyl versus aryl substituents on the derivatives of this compound would provide valuable structure-activity relationship (SAR) insights.

Aryl substituents, introduced through reactions with aromatic nucleophiles, can engage in various interactions, including π-π stacking and hydrophobic interactions, which can be crucial for receptor binding. In contrast, alkyl substituents offer a way to modulate lipophilicity and steric bulk. For instance, research on other piperazine derivatives has shown that the presence and position of substituents on an aryl ring can dramatically affect biological activity. However, specific comparative studies on derivatives of this compound are absent from the current body of scientific literature.

Influence of Counterion Variations on Derivative Properties

When the derivatization of this compound leads to the formation of a quaternary ammonium (B1175870) salt or an amine that is subsequently protonated, the nature of the counterion can significantly impact the properties of the resulting salt. These properties include solubility, stability, crystallinity, and bioavailability.

For instance, studies on other pharmaceutical salts have demonstrated that changing the counterion from a halide to a larger, more complex organic anion can alter the dissolution rate and hygroscopicity of the drug substance. While the general principles of counterion engineering are understood, there are no specific investigations reported on how varying the counterion of derivatives of this compound would affect their physicochemical characteristics. Such studies would be crucial for the development of these compounds into viable drug candidates.

Multi-Step Synthetic Sequences for Complex Molecular Architectures

This compound can be envisioned as a key intermediate in multi-step synthetic sequences aimed at constructing complex molecular architectures. Its bifunctional nature, possessing a reactive alkyl bromide and a tertiary amine, allows for sequential reactions to build more elaborate structures.

For example, the bromopropyl group could be used to link the 4-methylpiperazine moiety to a larger scaffold, followed by further modifications at other sites of the molecule. This approach is common in the synthesis of heterocyclic compounds with potential biological activity. While numerous multi-step syntheses involving piperazine derivatives have been published, specific examples that utilize this compound as a starting material to build complex molecules are not prominently featured in the available literature. The development of such synthetic routes would be a valuable contribution to the field of medicinal chemistry.

Applications of 1 3 Bromopropyl 4 Methylpiperazine in Advanced Chemical Synthesis

Function as a Versatile Organic Synthetic Intermediate

1-(3-Bromopropyl)-4-methylpiperazine (B2548226) is a bifunctional chemical compound widely recognized for its role as a versatile intermediate in organic synthesis. arborpharmchem.com Its structure, featuring a reactive bromopropyl group and a nucleophilic methylpiperazine moiety, makes it a valuable building block for constructing more complex molecular architectures. In chemical processes, organic intermediates are essential for transforming reactants into final products, and compounds like this compound are instrumental in this multi-step synthesis approach. arborpharmchem.com It is primarily utilized in laboratory research settings as a precursor for a variety of organic molecules. cymitquimica.com

The key to the utility of this compound lies in its capacity to act as an effective alkylating agent. The molecule contains a terminal bromine atom on its propyl chain. Bromine is an excellent leaving group, meaning it can be easily displaced by a nucleophile. This reactivity allows the 3-(4-methylpiperazin-1-yl)propyl group to be readily attached to various substrates, including amines, phenols, thiols, and carbanions. This process, known as alkylation, is a fundamental transformation in organic chemistry used to form new carbon-carbon and carbon-heteroatom bonds. The bromopropyl group's ability to participate in covalent bonding with target molecules is a critical aspect of its function.

As a direct consequence of its alkylating ability, this compound serves as a crucial precursor in the synthesis of intricate and biologically significant molecules. The piperazine (B1678402) ring is a common scaffold found in many approved drugs, making this compound a valuable starting point for drug discovery research. smolecule.com Chemists leverage this intermediate to introduce the methylpiperazine moiety into a target structure, a common strategy for improving the pharmacokinetic properties, such as solubility and bioavailability, of a potential drug candidate. Its application as a building block extends to the synthesis of complex heterocycles and analogs of natural products.

| Molecule Class | Synthetic Role of this compound |

| Heterocycles | Serves as a key building block for introducing the methylpiperazine ring system. |

| Natural Product Analogs | Used in the modification and synthesis of structures based on natural products. |

| Pharmaceutical Compounds | Acts as an intermediate in the synthesis of various pharmaceutical agents. |

Contribution to Medicinal Chemistry Research and Drug Discovery Pipelines

The structural features of this compound make it a compound of significant interest in the field of medicinal chemistry and for drug discovery pipelines. smolecule.com It serves as a foundational component for creating novel compounds that are then screened for various biological activities. The piperazine heterocycle is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. smolecule.com

The this compound moiety is incorporated into molecular designs to develop new therapeutic agents. Research has shown that piperazine-containing structures are associated with a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties. nih.gov For instance, the dispirotripiperazine scaffold, a more complex piperazine derivative, has been investigated for its broad-spectrum antiviral properties, highlighting the potential of the core piperazine structure in this area. nih.gov Similarly, various piperazine derivatives have been synthesized and evaluated for their anticancer activity, with some showing potent effects against human cancer cell lines. nih.govresearchgate.net

| Therapeutic Area | Research Findings on Piperazine-Containing Scaffolds |

| Anticancer | Piperazine derivatives have been designed and synthesized as potential topoisomerase II inhibitors and have shown cytotoxic activity against cancer cell lines like MCF7. nih.gov Other studies have synthesized piperazine-substituted triazoles that exhibited good anticancer activity against U937 and HL-60 cells. researchgate.net |

| Antiviral | The piperazine core is integral to compounds like dispirotripiperazines, which have been explored for their ability to inhibit the entry and replication of a broad range of viruses. nih.gov |

| Antibacterial | The development of antimicrobial agents often involves the incorporation of piperazine rings to enhance biological activity. |

This compound is employed in the synthesis of molecules designed to act as enzyme inhibitors or receptor ligands. The piperazine ring within its structure provides a stable and conformationally restricted framework that can enhance the binding affinity of a molecule to its biological target, such as a specific enzyme or receptor. By modifying the structure built upon this intermediate, medicinal chemists can fine-tune the selectivity and potency of these inhibitors and modulators.

The use of this compound allows for the rational design of compounds intended to interact with and modulate specific biological pathways. The bromopropyl group facilitates covalent bonding to target proteins, which can lead to the inhibition or activation of these pathways. By strategically incorporating this building block, researchers can create libraries of compounds to probe biological systems, identify new drug targets, and develop novel therapeutic strategies for a variety of diseases.

Piperazine Scaffold as a Privileged Structure in Drug Design

The piperazine ring, a central feature of this compound, is widely recognized in medicinal chemistry as a "privileged scaffold." rsc.org This designation stems from its frequent appearance in the molecular structure of numerous clinically successful drugs across various therapeutic areas. researchgate.net The unique physicochemical properties of the piperazine moiety—including its basicity, solubility, conformational flexibility, and chemical reactivity—make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. rsc.org

The two nitrogen atoms within the piperazine ring provide opportunities for chemical modification, enabling it to act as a versatile linker connecting different pharmacophores or as a central scaffold for building molecules that interact with specific biological targets. rsc.org This adaptability has led to the incorporation of the piperazine structure into a wide array of pharmaceuticals.

Key Therapeutic Areas for Piperazine-Containing Drugs:

| Therapeutic Category | Examples of Drug Classes |

| Central Nervous System | Antipsychotics (e.g., Olanzapine, Clozapine), Antidepressants |

| Infectious Diseases | Antibiotics (e.g., Ciprofloxacin), Antifungals (e.g., Itraconazole), Antivirals |

| Oncology | Anticancer Agents (e.g., Imatinib) |

| Allergy & Inflammation | Antihistamines (e.g., Cetirizine, Cyclizine) |

| Cardiovascular | Antihypertensive Drugs |

This table illustrates the broad applicability of the piperazine scaffold in drug development, highlighting its role in creating a diverse range of therapeutic agents.

Research has demonstrated that derivatives synthesized from piperazine precursors can exhibit potent biological activities. For instance, benzofuran (B130515) piperazine derivatives have been evaluated as potential anticancer agents, with studies showing they can inhibit cancer cell proliferation. nih.gov Similarly, other synthesized piperazine derivatives have shown significant antibacterial and antifungal properties. acgpubs.org The ability of the piperazine ring to improve water solubility and act as a key structural element for target binding underpins its status as a cornerstone in modern drug discovery. rhhz.net

Utilization in the Production of Specialty Chemicals and Agrochemicals

The utility of this compound extends beyond pharmaceuticals into the synthesis of other high-value specialty chemicals and advanced agrochemicals. Its role as a reactive intermediate allows for the construction of complex molecules with specific industrial and agricultural functions.

In the realm of specialty chemicals, its primary application lies in serving as a precursor for active pharmaceutical ingredients (APIs), which are the quintessential high-value, low-volume products of the chemical industry. google.com The synthesis of drugs such as antihistamines, antipsychotics, and antibacterials often involves intermediates containing the piperazine scaffold, for which this compound can be a key starting material. google.com

In agriculture, piperazine derivatives are integral to the development of novel pesticides designed to protect crops and improve yields. rhhz.net The piperazine ring often acts as a linker to connect different active substructures, leading to compounds with excellent bioactivities. rhhz.net

Applications of Piperazine Derivatives in Agrochemicals:

| Agrochemical Type | Target | Research Findings |

| Fungicides | Fungal Phytopathogens (e.g., Fusarium graminearum) | Piperazine derivatives have shown inhibitory effects comparable to commercial fungicides like triadimefon. rhhz.net Phenazine-1-carboxylic piperazine derivatives exhibited potent activity against several pathogenic fungi. tandfonline.com |

| Insecticides | Pests (e.g., Aphis gossypii, Mosquito Larvae) | N-alkyl-substituted piperazine derivatives have demonstrated excellent activity against various insect species. rhhz.net |

| Herbicides | Weeds (e.g., Triticum aestivum) | Certain N-methyl-piperazine compounds have displayed significant herbicidal activities. rhhz.net |

| Antibacterial Agents | Bacterial Phytopathogens | Piperazine-based compounds have been developed to combat plant bacterial diseases. researchgate.net |

This table summarizes the diverse roles of piperazine-containing compounds in the agrochemical sector, showcasing their effectiveness against a range of agricultural threats.

Exploration in Materials Science Research

In materials science, the piperazine scaffold, and by extension reactive intermediates like this compound, are explored for the creation of functional polymers and smart materials. The bifunctional nature of piperazine allows it to be incorporated into polymer chains, while the reactive bromopropyl group provides a convenient handle for grafting onto surfaces or initiating polymerization.

One significant area of research is the development of piperazine-based antimicrobial polymers. semanticscholar.org These materials are designed to combat microbial infections in various settings, including healthcare products, water purification systems, and food packaging, by providing contact-killing surfaces without releasing harmful agents into the environment. rsc.org

Furthermore, piperazine-containing cross-linked polymers have been synthesized for their ability to complex with metal ions. globethesis.com This property makes them valuable for applications in environmental remediation, such as sewage treatment and the detection of heavy metal pollutants. globethesis.com The synthesis often involves processes like Michael addition, which allows for the controlled introduction of the piperazine structure into a polymer network. globethesis.com

Researchers have also utilized piperazine derivatives to create fluorescent chemosensors. For example, naphthalimide-piperazine compounds have been designed as fluorescent switches that respond to changes in pH or the presence of specific metal ions like Hg²⁺ and Cu²⁺. mdpi.com These materials have potential applications in environmental monitoring and biological imaging. The synthesis of such materials relies on the ability to functionalize a fluorophore (the naphthalimide core) with a receptor unit (the piperazine moiety) that can selectively interact with the target analyte. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Structural Elucidation Techniques for the Compound and its Derivatives

The definitive confirmation of the molecular structure of 1-(3-Bromopropyl)-4-methylpiperazine (B2548226) and its derivatives relies on a combination of spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are synergistically employed to provide a comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The key signals expected for this compound would include a singlet for the methyl (CH₃) group protons, multiplets for the methylene (B1212753) (CH₂) protons of the piperazine (B1678402) ring, and distinct multiplets for the three methylene groups of the bromopropyl chain. The integration of these signals corresponds to the number of protons in each group, and their chemical shifts are indicative of their electronic environment. For instance, the methylene group attached to the bromine atom is expected to be deshielded and appear at a higher chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be observed for the methyl carbon, the piperazine ring carbons, and the carbons of the propyl chain. The carbon attached to the bromine atom would exhibit a characteristic chemical shift. In a study on related piperazine derivatives, the piperazine ring carbons typically appear in the range of 45-55 ppm, providing a reference for structural confirmation. researchgate.net

Illustrative ¹H and ¹³C NMR Data for a Piperazine Derivative

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| -CH₃ (methyl) | ~2.3 (s) | ~46.0 |

| Piperazine ring -CH₂- | ~2.4-2.7 (m) | ~53.0-55.0 |

| -N-CH₂- (propyl chain) | ~2.5 (t) | ~57.0 |

| -CH₂- (central, propyl chain) | ~1.9 (quint) | ~30.0 |

| -CH₂-Br (propyl chain) | ~3.4 (t) | ~33.0 |

Note: The data presented are typical expected values and may vary based on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The FTIR spectrum of this compound would be expected to show key absorption bands corresponding to:

C-H stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups, typically observed in the 2800-3000 cm⁻¹ region.

C-N stretching: Vibrations associated with the tertiary amine groups within the piperazine ring, usually found in the 1150-1000 cm⁻¹ range.

C-Br stretching: The presence of the bromoalkyl group would be confirmed by a characteristic absorption band in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. In Electron Ionization (EI) mass spectrometry, the molecular ion peak (M⁺) corresponding to the exact mass of this compound would be observed. Furthermore, a characteristic fragmentation pattern would emerge from the cleavage of the parent molecule. Common fragmentation pathways for N-alkylpiperazine derivatives involve the cleavage of the piperazine ring and the loss of alkyl substituents. researchgate.net The presence of bromine would also be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br).

Purity Assessment and Quantitative Analysis Methods

Ensuring the purity of this compound is critical for its use as a reactant in synthesis. Chromatographic techniques are the primary methods for assessing purity and for the quantitative determination of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method can be developed for this compound. This would typically involve:

Stationary Phase: A C18 or C8 column.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode to separate compounds with a range of polarities.

Detection: A UV detector is commonly used, as the compound may have some UV absorbance, or an Evaporative Light Scattering Detector (ELSD) if the chromophore is weak. helixchrom.com

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A validated HPLC method would demonstrate high precision, accuracy, linearity, and selectivity for the target compound and its expected impurities. nih.gov

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for the analysis of volatile compounds. For this compound, a GC-MS method would not only separate the compound from any volatile impurities but also provide mass spectral data for their identification. researchgate.net Key parameters for a GC method include the type of capillary column (e.g., a non-polar or medium-polarity column), the temperature program of the oven, and the carrier gas flow rate. The development of a robust GC method is crucial for monitoring potential impurities from the synthesis process, such as residual starting materials or by-products. nih.govfigshare.com

Typical Parameters for Chromatographic Purity Analysis

| Parameter | HPLC Method Example | GC Method Example |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile and water with a buffer (e.g., ammonium (B1175870) acetate) | Helium |

| Detection | UV at a specific wavelength or ELSD | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | Ambient or controlled column oven (e.g., 30 °C) | Temperature programmed oven (e.g., 100 °C to 280 °C) |

Through the diligent application of these advanced spectroscopic and analytical methodologies, the structural integrity and purity of this compound can be reliably established, ensuring its suitability for further chemical applications.

Computational and Theoretical Investigations of 1 3 Bromopropyl 4 Methylpiperazine

Molecular Modeling and Conformational Analysis

Molecular modeling of 1-(3-Bromopropyl)-4-methylpiperazine (B2548226) is crucial for understanding its three-dimensional structure and flexibility, which in turn dictate its interactions with biological targets or other molecules. The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. researchgate.net However, the presence of substituents on the nitrogen atoms, namely the methyl and the 3-bromopropyl groups, influences the conformational equilibrium.

Conformational analysis of N-substituted piperazines is often carried out using computational methods. nih.gov For this compound, the key degrees of freedom include the ring puckering and the torsion angles of the N-propyl chain. The orientation of the 3-bromopropyl group, whether axial or equatorial, and the rotational conformers of the propyl chain are of particular interest. Studies on similar N-propyl substituted cyclic amines have shown that the conformational preference can be influenced by both steric effects and intramolecular interactions. mdpi.comresearchgate.net

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of this compound in different environments, such as in vacuum or in a solvent. nih.govresearchgate.net These simulations can reveal the accessible conformations and the energy barriers between them.

Table 1: Predicted Torsion Angles and Conformational Energies for this compound

| Conformer | N1-C2-C3-C4 (°) | C2-N1-C5-C6 (°) | Energy (kcal/mol) |

| Equatorial-Gauche | -175.8 | 65.2 | 0.00 |

| Equatorial-Anti | -178.2 | 179.5 | 0.85 |

| Axial-Gauche | 68.9 | 63.1 | 2.10 |

| Axial-Anti | 70.3 | 178.9 | 2.95 |

| Note: These are hypothetical values for illustrative purposes, based on typical conformational energies of substituted piperazines. |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of this compound. researchgate.netresearchgate.net These calculations can provide detailed information about the molecule's geometry, charge distribution, and orbital energies.

The calculated molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting its reactivity and intermolecular interactions. doi.org For this compound, the nitrogen atoms of the piperazine ring are expected to be the most electron-rich regions, while the bromine atom and the hydrogen atoms attached to the carbon atoms are electron-poor.

Frontier molecular orbital (HOMO-LUMO) analysis provides insights into the chemical reactivity and kinetic stability of the molecule. chemrxiv.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 2: Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Value |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -0.15 |

| HOMO-LUMO Gap (eV) | 6.10 |

| Dipole Moment (Debye) | 2.85 |

| Global Electrophilicity Index (ω) | 0.074 |

| Note: These are hypothetical values for illustrative purposes, based on calculations for similar molecules. doi.org |

Prediction of Reaction Pathways and Mechanistic Insights

Computational methods can be used to predict and analyze the reaction pathways of this compound. A key reaction for this molecule is the N-alkylation of various nucleophiles, where the 3-bromopropyl group acts as an electrophile. researchgate.netacsgcipr.org DFT calculations can be employed to model the transition states and intermediates of such reactions, providing insights into the reaction mechanism (e.g., S_N_1 vs. S_N_2) and the factors that control the reaction rate and selectivity. researchgate.netmdpi.com

Another important reaction is the functionalization of the piperazine nitrogen atoms. The relative nucleophilicity of the two nitrogen atoms can be assessed using computational methods, which can help in predicting the regioselectivity of reactions such as acylation or further alkylation.

Table 3: Calculated Activation Energies for N-Alkylation with a Model Nucleophile

| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| S_N_2 | 25.4 | 12.1 |

| S_N_1 (Carbocation formation) | 45.8 | 32.5 |

| Note: These are hypothetical values for illustrative purposes. |

In Silico Screening and Virtual Ligand Design (if applicable for derivatives)

The this compound scaffold can serve as a starting point for the design of new molecules with desired biological activities. nih.govunipa.it In silico screening techniques, such as molecular docking, can be used to virtually screen libraries of compounds derived from this scaffold against a specific biological target. nih.govrsc.org

Molecular docking simulations predict the binding mode and affinity of a ligand to a receptor protein. nih.gov This information can be used to prioritize compounds for synthesis and experimental testing. For example, derivatives of this compound could be designed to target specific enzymes or receptors implicated in disease.

Virtual ligand design involves the de novo design of ligands that are complementary to the binding site of a target protein. mdpi.com The this compound moiety could be used as a fragment in such design approaches, where it can be combined with other chemical groups to create novel and potent ligands.

Computational Approaches to Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnih.gov For a series of derivatives of this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors.

These descriptors can be calculated from the 2D or 3D structure of the molecules and can represent their electronic, steric, hydrophobic, and topological properties. mdpi.comnih.gov A statistically validated QSAR model can be a valuable tool for understanding the SAR of a particular class of compounds and for designing new analogs with improved activity.

Table 4: Example of Molecular Descriptors Used in QSAR Studies of Piperazine Derivatives

| Descriptor | Description | Typical Value Range |

| LogP | Octanol-water partition coefficient | -1 to 5 |

| TPSA | Topological Polar Surface Area | 20 to 150 Ų |

| Molecular Weight | Mass of the molecule | 150 to 500 g/mol |

| Number of H-bond donors/acceptors | Count of hydrogen bond donor/acceptor atoms | 0-5 |

| Dipole Moment | Measure of molecular polarity | 1-5 Debye |

| Note: These are general ranges for drug-like molecules and may vary for specific series of compounds. |

Future Research Directions and Emerging Applications

Development of Green Chemistry Approaches for Synthesis

Traditional synthesis routes for N-alkylpiperazines often involve the use of hazardous solvents and reagents, leading to significant environmental concerns. The principles of green chemistry aim to mitigate this impact by designing processes that reduce or eliminate the use and generation of hazardous substances. Future research into the synthesis of 1-(3-bromopropyl)-4-methylpiperazine (B2548226) and its analogs is increasingly focused on these sustainable methodologies.

Key green chemistry strategies applicable to the synthesis of piperazine (B1678402) derivatives include:

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to dramatically reduce reaction times, often from hours to minutes, and increase product yields. mdpi.comunits.itchemrxiv.org MAOS can be conducted under solvent-free conditions, further enhancing its environmental credentials. thermofisher.com For the synthesis of piperazine derivatives, microwave assistance has been shown to be superior to conventional heating methods. thermofisher.com

Use of Greener Solvents: Research is exploring the replacement of conventional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, polyethylene (B3416737) glycol (PEG), and other bio-based solvents. researchgate.net Synthesizing N-heterocycles in water is a particularly attractive option due to its negligible toxicity and abundance. researchgate.net In some cases, using an excess of a liquid reactant, such as piperazine itself, can serve as both a reactant and a solvent, creating an eco-friendly and cost-effective process. mdpi.com

Solvent-Free Reactions: Conducting reactions in the absence of any solvent represents an ideal green chemistry approach. doi.org These reactions, often facilitated by techniques like grinding or heating neat reactants, minimize waste and simplify product purification.

Catalytic Innovations: The development of novel catalysts, including heterogeneous catalysts and biocatalysts, can lead to more efficient and selective reactions under milder conditions. technologynetworks.com For instance, metal-free and one-pot synthetic approaches are being developed for various heterocyclic compounds. stanford.edu

The table below compares traditional synthesis methods with emerging green alternatives that could be applied to the production of this compound.

| Feature | Traditional Synthesis | Green Chemistry Approach | Advantage of Green Approach |

| Solvent | Chlorinated hydrocarbons (e.g., Dichloromethane), Toluene | Water, PEG, Ethanol, or Solvent-free | Reduced toxicity and environmental pollution researchgate.net |

| Energy Source | Conventional heating (reflux) | Microwave irradiation | Rapid heating, shorter reaction times, lower energy use chemrxiv.org |

| Catalyst | Stoichiometric bases | Heterogeneous catalysts, phase transfer catalysts | Catalyst recyclability, milder reaction conditions mdpi.comtechnologynetworks.com |

| Waste | Significant solvent and byproduct waste | Minimal waste, higher atom economy | Reduced disposal costs and environmental impact |

| Reaction Time | Hours to days | Minutes to hours | Increased process efficiency mdpi.com |

By embracing these green chemistry principles, the future synthesis of this compound can become more sustainable, cost-effective, and environmentally responsible.

Design of Novel Derivatization Strategies for Enhanced Selectivity

This compound is a prime starting material for creating diverse libraries of new chemical entities. The design of novel derivatization strategies is crucial for enhancing the selectivity of these new compounds for specific biological targets, a key requirement for developing safer and more effective therapeutic agents. The field of medicinal chemistry extensively utilizes structure-activity relationship (SAR) studies to guide these derivatization efforts. stanford.edunih.gov

The piperazine scaffold is considered a "privileged structure" because it can be modified to interact with a wide range of biological targets, particularly G protein-coupled receptors (GPCRs) and sigma receptors. mdpi.commdpi.com The reactive bromopropyl tail of this compound allows for facile nucleophilic substitution reactions, enabling the attachment of a vast array of functional groups.

Future derivatization strategies will focus on:

Target-Specific Moieties: Attaching chemical fragments known to interact with specific receptor subtypes. For example, aryl groups are commonly incorporated to target aminergic GPCRs like serotonin (B10506) and dopamine (B1211576) receptors, which are implicated in psychiatric disorders. mdpi.com

Conformational Rigidity: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation that is optimal for binding to the desired target, thereby reducing off-target effects.

Bitopic Ligands: Designing derivatives that can simultaneously interact with the primary binding site (orthosteric site) and a secondary, less conserved site (allosteric site) on a receptor. mdpi.com This can lead to enhanced affinity and selectivity.

Fragment-Based Drug Discovery (FBDD): Using this compound to link small, low-affinity fragments that bind to adjacent pockets on a protein target, thereby creating a high-affinity, selective ligand. doi.org

The following table illustrates how different derivatization strategies applied to a piperazine core can achieve selectivity for different biological targets.

| Target Class | Derivatization Strategy | Attached Moiety Example | Desired Outcome |

| GPCRs (e.g., 5-HT₁ₐ) | N-Arylation of the piperazine ring | Phenyl, Pyridinyl, or other heteroaryl groups | Modulation of neurotransmitter systems for antidepressant or anxiolytic effects mdpi.commdpi.com |

| Sigma-1 (σ₁) Receptors | Attachment of acyl or alkyl chains with specific pharmacophoric features | Cyclohexylpropanone | Development of non-opioid analgesics for neuropathic pain mdpi.comnih.gov |

| Kinase Inhibitors | Introduction of complex heterocyclic systems | Pyrimidine or Indazole rings | Anticancer therapeutics that selectively inhibit specific kinases |

| Antimicrobial Agents | Quaternization of nitrogen atoms or attachment of lipophilic groups | Long alkyl chains | Enhanced interaction with and disruption of bacterial cell membranes |

By systematically exploring these derivatization strategies, researchers can fine-tune the pharmacological profile of molecules derived from this compound to achieve high selectivity and potency for a multitude of therapeutic targets.

Expansion into New Areas of Material Science and Nanoscience

While traditionally used in medicinal chemistry, the unique chemical properties of this compound make it a highly promising building block for advanced materials. Its bifunctional nature—a reactive alkyl halide at one end and a tertiary amine-containing heterocycle at the other—allows for its integration into a variety of material structures.

Emerging applications in material science and nanoscience include:

Functional Polymers: The bromopropyl group can act as an initiation or propagation point for polymerization reactions, or it can be used to graft the methylpiperazine moiety onto existing polymer backbones. mdpi.com The resulting polymers could possess pH-responsive properties, metal-chelating capabilities, or antimicrobial activity due to the piperazine ring. mdpi.comnih.gov For instance, piperazine has been used to create azetidinium-functionalized polymers for various applications. mdpi.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with ultra-high porosity. The piperazine moiety can be incorporated into the organic linkers used to build MOFs. stanford.edu Such functionalization has been shown to enhance the gas storage properties of MOFs, for example, by increasing methane (B114726) uptake. doi.orgnih.gov this compound could be used to post-synthetically modify MOF structures, introducing new functionalities to the pore surfaces.

Nanoparticle Surface Functionalization: The reactive bromopropyl group is an ideal handle for covalently attaching the molecule to the surface of nanoparticles (e.g., gold, silica, iron oxide). nih.gov This surface modification can improve the stability and biocompatibility of nanoparticles. researchgate.net The methylpiperazine headgroup can impart a positive surface charge, facilitating interaction with biological membranes for applications in drug delivery or as contrast agents in medical imaging. thermofisher.com

The table below summarizes potential applications of this compound in materials science and the specific role of its chemical features.

| Application Area | Material Type | Role of this compound | Resulting Material Property |

| Smart Polymers | pH-Responsive Hydrogels | Monomer or grafting agent | Swelling/shrinking in response to pH changes for controlled release |

| Environmental Remediation | Chelating Resins | Functional group on a polymer support | Selective binding and removal of heavy metal ions from water |

| Gas Storage | Functionalized MOFs | Post-synthetic modification of MOF linkers | Enhanced selectivity and capacity for gases like CH₄ or CO₂ doi.org |

| Biomedical Nanoscience | Surface-Modified Nanoparticles | Covalent surface ligand | Improved colloidal stability, biocompatibility, and cellular uptake researchgate.netnih.gov |

| Antimicrobial Surfaces | Cationic Polymer Coatings | Component of a polymeric coating | Inhibition of bacterial growth and biofilm formation on medical devices nih.gov |

The exploration of this compound in these new contexts represents a significant growth area, bridging the gap between pharmaceutical chemistry and materials innovation.

Integration with High-Throughput Synthesis and Screening Technologies

The increasing demand for novel molecules in drug discovery and materials science has driven the development of automated, high-throughput technologies. This compound is an excellent scaffold for these platforms due to its reactivity and ability to serve as a versatile building block in combinatorial chemistry. rug.nl

High-throughput synthesis (HTS) involves the use of robotic systems to perform a large number of chemical reactions in parallel, typically in microplate formats (e.g., 96- or 1536-well plates). This allows for the rapid generation of large "libraries" of structurally related compounds. The reactive nature of the bromopropyl group makes this compound ideal for creating such libraries. By reacting it with a diverse collection of nucleophiles (e.g., amines, thiols, phenols), a library containing thousands of unique derivatives can be synthesized efficiently. mdpi.com

The integration workflow typically involves:

Library Design: A virtual library is designed around the this compound core, selecting a diverse set of building blocks to be attached.

Automated Synthesis: Robotic liquid handlers dispense the starting materials (including the core compound and the various building blocks) into the wells of a microplate. The reactions are then carried out under controlled conditions. Automated flow chemistry systems are also being increasingly used for the assembly-line-like production of compound libraries. chemrxiv.orgmdpi.comstanford.edu

High-Throughput Screening (HCS/HTS): The newly synthesized compound library, without the need for extensive purification, is then screened against a biological target (e.g., an enzyme or receptor) or for a specific material property. mdpi.com This screening is also automated, allowing for the rapid testing of thousands of compounds. doi.orgnih.gov

Hit Identification and Validation: Compounds that show activity in the initial screen ("hits") are identified and then re-synthesized and re-tested to confirm their activity and determine their potency and selectivity.

The following flowchart illustrates the integration of this compound into a high-throughput discovery pipeline.

Flowchart: High-Throughput Synthesis and Screening Workflow

This integration of a versatile chemical building block with automated synthesis and screening technologies dramatically accelerates the pace of discovery, enabling researchers to explore vast chemical spaces and identify promising lead compounds for a wide range of applications more quickly than ever before. researchgate.net

Q & A

Basic: What synthetic strategies are effective for preparing 1-(3-Bromopropyl)-4-methylpiperazine, and how is purity validated?

Methodological Answer:

The synthesis typically involves alkylation of 4-methylpiperazine with 1,3-dibromopropane. Key steps include:

- Reaction Optimization : Use a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to facilitate nucleophilic substitution. Excess 1,3-dibromopropane ensures monoalkylation at the piperazine nitrogen .

- Purification : Silica gel column chromatography (eluent: ethyl acetate/hexane) removes unreacted starting materials and by-products.

- Purity Validation :

Advanced: How does the bromopropyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The 3-bromopropyl moiety enables participation in:

- Suzuki-Miyaura Coupling : React with arylboronic acids using Pd(PPh₃)₄ catalyst in THF/H₂O, yielding aryl-substituted piperazine derivatives. The bromine atom acts as a leaving group, with reaction efficiency dependent on steric hindrance from the piperazine ring .

- Nucleophilic Substitution : Replace bromide with amines (e.g., benzylamine) under mild conditions (40°C, DMF, K₂CO₃). Kinetic studies show second-order dependence on amine concentration, suggesting an SN2 mechanism .

Data Contradiction : Some studies report lower yields when bulky nucleophiles are used, possibly due to steric effects from the piperazine’s methyl group .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H-NMR Spectroscopy : Identify piperazine protons (split into two triplets at δ 2.4–2.6 ppm) and bromopropyl chain protons (δ 3.4 ppm for –CH2Br; δ 1.9–2.1 ppm for central –CH2–) .

- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 223.1 (base peak) and isotopic pattern confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- Melting Point Analysis : The dihydrobromide salt melts at 153–155°C, confirming crystallinity and purity .

Advanced: How can computational modeling predict the biological activity of derivatives of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., dopamine D3 receptors). The bromopropyl chain’s flexibility allows conformational adaptation in hydrophobic pockets, enhancing binding affinity .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with activity. Derivatives with electron-withdrawing groups on the piperazine ring show improved IC₅₀ values in receptor assays .

Data Limitation : Predicted binding energies may not account for solvation effects, requiring experimental validation via radioligand assays .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions : Keep at –20°C in amber vials under inert gas (Ar/N₂) to prevent degradation via hydrolysis or oxidation.

- Stability Monitoring :

Advanced: What strategies resolve contradictions in reported reaction yields for bromine substitution?

Methodological Answer:

- Reaction Parameter Screening : Use Design of Experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading. For example, higher Pd catalyst concentrations (5 mol%) improve yields in Suzuki couplings .

- By-Product Analysis : LC-MS identifies competing pathways (e.g., elimination to form alkenes), which can be suppressed using bulky ligands (e.g., XPhos) .

Case Study : A 2024 study achieved 92% yield by switching from DMF to acetonitrile, reducing side reactions .

Table 1: Key Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight (dihydrobromide) | 382.96 g/mol | |

| Melting Point | 153–155°C | |

| ¹H-NMR (CDCl₃) | δ 3.4 (–CH2Br), 2.5 (piperazine) | |

| Solubility (H₂O) | 25 mg/mL (dihydrobromide) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.